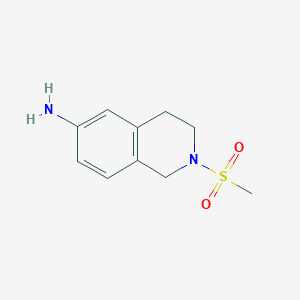
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol is a complex organic molecule featuring an imidazole ring fused with an indene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the imidazole and indene moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazole ring, followed by its attachment to the indene structure
Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by methylation.
Indene Synthesis: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The imidazole and indene structures are coupled using a palladium-catalyzed cross-coupling reaction.
Methanol Introduction: The final step involves the reduction of a carbonyl group to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s imidazole moiety is of particular interest due to its presence in many biologically active molecules. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medically, the compound may have potential as a therapeutic agent. The imidazole ring is a common pharmacophore in many drugs, suggesting that this compound could be explored for its antimicrobial, antifungal, or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The indene structure may interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Lacks the indene structure, making it less hydrophobic.
2,3-Dihydro-1H-inden-2-yl)methanol: Lacks the imidazole ring, reducing its potential for metal ion coordination.
(2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The combination of the imidazole and indene structures in (2-(1-Methyl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-2-yl)methanol makes it unique
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
[2-(1-methylimidazol-4-yl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C14H16N2O/c1-16-8-13(15-10-16)14(9-17)6-11-4-2-3-5-12(11)7-14/h2-5,8,10,17H,6-7,9H2,1H3 |
Clé InChI |
BKRWKXYWXORMBW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)C2(CC3=CC=CC=C3C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)







![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)
